

# P 276-00 Application Notes: A Researcher's Guide to Inducing Apoptosis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **P 276-00**

Cat. No.: **B045974**

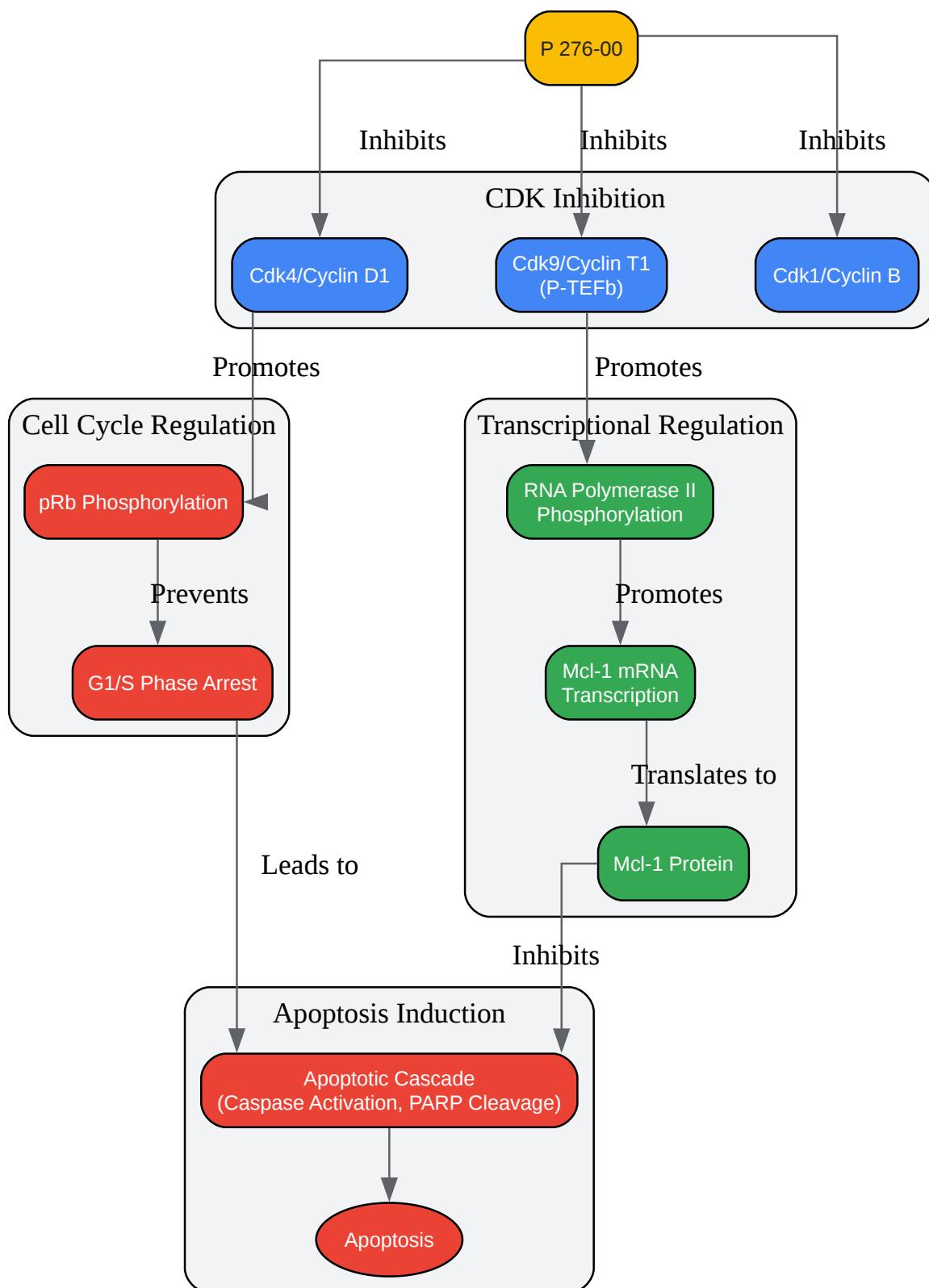
[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **P 276-00** to induce apoptosis in cancer cell lines. This document outlines the molecular mechanism of **P 276-00**, detailed protocols for its application in cell culture, and methods for the subsequent analysis of apoptosis.

## Introduction: Understanding P 276-00

**P 276-00** is a flavone and a potent, selective inhibitor of cyclin-dependent kinases (CDKs).<sup>[1]</sup> It primarily targets Cdk9/cyclin T1, Cdk4/cyclin D1, and Cdk1/cyclin B, which are crucial regulators of cell cycle progression and transcription.<sup>[2][3]</sup> By inhibiting these kinases, **P 276-00** disrupts the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis in various cancer cells.<sup>[1][4]</sup> This targeted approach makes **P 276-00** a valuable tool for cancer research and a potential therapeutic agent. The compound is currently in Phase II clinical trials for advanced refractory neoplasms and multiple myeloma.<sup>[2][5]</sup>

## Mechanism of Action: How P 276-00 Induces Apoptosis


The primary mechanism by which **P 276-00** induces apoptosis is through the inhibition of key CDKs, triggering a cascade of cellular events:

- Inhibition of Cdk4/cyclin D1 and Cdk1/cyclin B: This leads to cell cycle arrest, primarily at the G1/S transition.<sup>[1]</sup> This inhibition prevents the phosphorylation of the retinoblastoma protein

(pRb), a key step for cells to proceed through the G1 phase of the cell cycle.[6]

- Inhibition of Cdk9/cyclin T1: Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those encoding anti-apoptotic proteins.[7] By inhibiting Cdk9, **P 276-00** prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of transcription for short-lived anti-apoptotic proteins like Mcl-1.[7][8]
- Downregulation of Anti-Apoptotic Proteins: The inhibition of transcription leads to a rapid decrease in the levels of key survival proteins, most notably Mcl-1, which is a critical anti-apoptotic member of the Bcl-2 family.[2][8] The loss of Mcl-1 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, favoring the induction of apoptosis.
- Activation of the Apoptotic Cascade: The culmination of these events is the activation of the intrinsic apoptotic pathway. This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of executioner caspases, such as caspase-3.[6][8]

## Signaling Pathway of **P 276-00** Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: **P 276-00** signaling pathway leading to apoptosis.

## Experimental Protocols

### Cell Line Selection and Culture

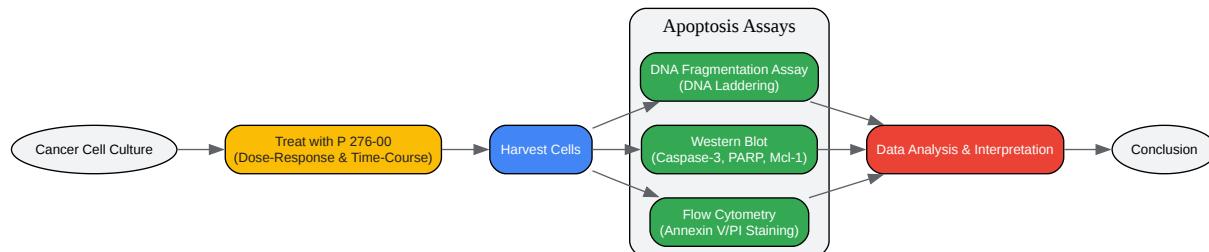
**P 276-00** has demonstrated efficacy in a variety of cancer cell lines. The choice of cell line should be guided by the specific research question. Examples of responsive cell lines include:

- Mantle Cell Lymphoma (MCL): Jeko-1, Mino, Rec-1[2]
- Multiple Myeloma (MM): RPMI-8226[8]
- Promyelocytic Leukemia: HL-60[6]
- Non-small Cell Lung Carcinoma: H-460[6]
- Breast Cancer: MCF-7[6]

Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### Determining Optimal **P 276-00** Concentration and Treatment Duration

The optimal concentration and treatment duration for **P 276-00** are cell-line dependent. It is crucial to perform a dose-response and time-course experiment to determine the IC<sub>50</sub> (half-maximal inhibitory concentration) and the optimal time for apoptosis induction.


Table 1: Exemplary IC<sub>50</sub> Values of **P 276-00** in Various Cancer Cell Lines

| Cell Line | Cancer Type          | IC50 (µM) at 48h | IC50 (µM) at 96h | Reference |
|-----------|----------------------|------------------|------------------|-----------|
| Jeko-1    | Mantle Cell Lymphoma | 0.35             | 0.22             | [9]       |
| Mino      | Mantle Cell Lymphoma | 0.5              | 0.33             | [9]       |
| Rec-1     | Mantle Cell Lymphoma | 0.5              | 0.21             | [9]       |

#### Protocol 1: Dose-Response and Time-Course for Apoptosis Induction

- Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
- **P 276-00** Preparation: Prepare a stock solution of **P 276-00** in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).
- Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of **P 276-00**. Include a vehicle control (DMSO) at the same concentration as the highest **P 276-00** concentration.
- Incubation: Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).
- Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or CCK-8 assay.
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value at each time point.

## Experimental Workflow for Apoptosis Analysis



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for analyzing **P 276-00**-induced apoptosis.

## Methods for Detecting Apoptosis

A multi-faceted approach is recommended to confirm that **P 276-00** is inducing apoptosis.

### Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

- Cell Treatment and Harvesting: Treat cells with the predetermined optimal concentration and duration of **P 276-00**. Harvest both adherent and floating cells.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
- Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Analysis: Analyze the cells by flow cytometry within one hour.

### Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

- Protein Extraction: Treat cells with **P 276-00**, harvest, and lyse the cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and Mcl-1. Use an antibody against a housekeeping protein (e.g.,  $\beta$ -actin or GAPDH) as a loading control.
- Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Table 2: Time-Dependent Effects of **P 276-00** on Apoptosis Markers

| Cell Line     | Treatment            | Time (hours) | Observed Effect                               | Reference |
|---------------|----------------------|--------------|-----------------------------------------------|-----------|
| Jeko-1, Rec-1 | IC50 of P 276-00     | 24           | Increase in cleaved PARP                      | [2]       |
| HL-60         | 0.5, 0.75, 1 $\mu$ M | 24           | Dose-dependent increase in caspase-3 activity | [6]       |
| H-460         | 1.5 $\mu$ M          | 3            | Decrease in pRb phosphorylation               | [6]       |
| H-460         | 1.5 $\mu$ M          | 6            | Decrease in cyclin D1 levels                  | [6]       |
| MCF-7         | 1.5 $\mu$ M          | 9            | Decrease in Cdk4 levels                       | [6]       |
| Jeko-1        | 1.5 $\mu$ M          | 6            | Reduction of Mcl-1 mRNA                       | [2]       |

#### Protocol 4: DNA Fragmentation Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

- Cell Treatment and DNA Extraction: Treat cells with **P 276-00** for a sufficient duration to induce late-stage apoptosis (e.g., 24-48 hours). Extract genomic DNA using a commercially available kit.
- Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.
- Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

## Data Interpretation and Troubleshooting

- Flow Cytometry: An increase in the Annexin V positive cell population with increasing **P 276-00** concentration or treatment time is indicative of apoptosis.
- Western Blot: A decrease in the full-length forms of caspase-3 and PARP with a corresponding increase in their cleaved fragments confirms the activation of the apoptotic cascade. A decrease in Mcl-1 levels provides evidence for the mechanism of action.
- DNA Laddering: The appearance of a DNA ladder confirms the execution phase of apoptosis.

#### Troubleshooting:

- No Apoptosis Observed: The concentration of **P 276-00** may be too low, or the treatment duration too short. Re-evaluate the dose-response and time-course. Ensure the **P 276-00** stock solution is properly prepared and stored.
- High Background in Assays: Ensure proper washing of cells and use appropriate blocking buffers in Western blotting. For flow cytometry, optimize compensation settings to minimize spectral overlap between fluorochromes.

## Conclusion

**P 276-00** is a potent inducer of apoptosis in a range of cancer cell lines through its targeted inhibition of key cyclin-dependent kinases. By following the detailed protocols and understanding the underlying mechanism of action outlined in these application notes, researchers can effectively utilize **P 276-00** as a tool to investigate apoptotic signaling pathways and explore its potential as an anti-cancer therapeutic.

## References

- Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. *Molecular Cancer*, 11, 77. [\[Link\]](#)
- Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. *Molecular Cancer Therapeutics*, 6(3), 918-925. [\[Link\]](#)
- Sonawane, V., Rao, S. V., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. *Leukemia Research*, 35(6), 821-830. [\[Link\]](#)

- National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00.
- Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
- Shirsath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. *Molecular Cancer*, 11(1), 77. [\[Link\]](#)
- Krystof, V., & Uldrijan, S. (2011). The CDK inhibitors in cancer research and therapy. *Current Drug Targets*, 12(14), 1955-1968. [\[Link\]](#)
- Manohar, S. M., et al. (2011). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. *Cancer Biology & Therapy*, 11(7), 654-665. [\[Link\]](#)
- ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,...
- Malumbres, M., & Carnero, A. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. *Current Pharmaceutical Design*, 18(19), 2892-2905. [\[Link\]](#)
- ResearchGate. (n.d.). P276-00 on positive regulators of cell cycle along and anti-apoptotic protein.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Facebook [cancer.gov]
- 2. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]

- 8. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [P 276-00 Application Notes: A Researcher's Guide to Inducing Apoptosis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045974#p-276-00-treatment-duration-for-apoptosis-induction]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)